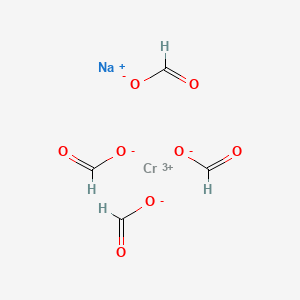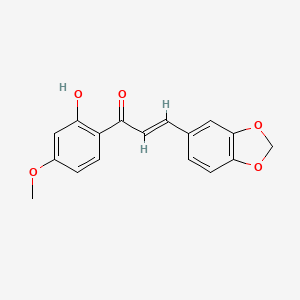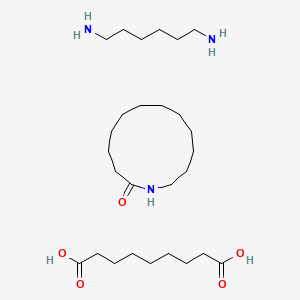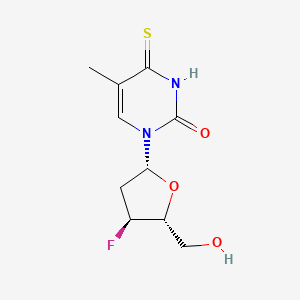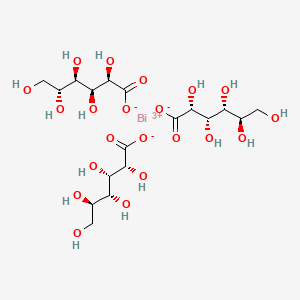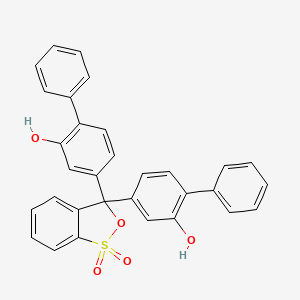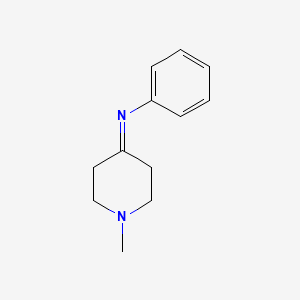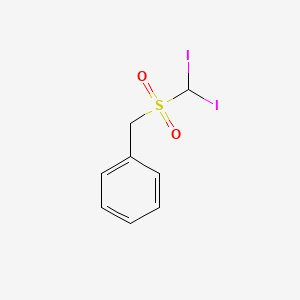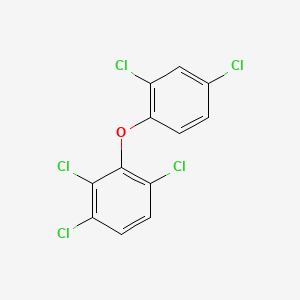![molecular formula C17H23N5O3S B12687489 N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline CAS No. 97259-70-6](/img/structure/B12687489.png)
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. The compound is notable for its vibrant color and is used in various applications, including textiles, cosmetics, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-amino-5-nitrothiazole, which is then coupled with N-(2-butoxyethyl)-N-ethylaniline in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can be reduced to an amino group, which can participate in further chemical reactions. These transformations enable the compound to act as a versatile reagent in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]benzene
- **N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]phenol
- **N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]toluidine
Uniqueness
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butoxyethyl and ethyl groups enhances its solubility and reactivity, making it more versatile compared to similar compounds .
Properties
CAS No. |
97259-70-6 |
|---|---|
Molecular Formula |
C17H23N5O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
CDNQZZFCKSPREX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


